molecular formula C10H12N4O2 B13507897 Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate

Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate

Cat. No.: B13507897
M. Wt: 220.23 g/mol
InChI Key: ZEICJUAOEQZQOI-UHFFFAOYSA-N
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Description

Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by its unique structure, which includes a methylamino group and an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate typically involves multiple steps. One common synthetic route includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as mCPBA.

    Reduction: Reduction reactions can be carried out using sodium and ammonium chloride.

    Substitution: Nucleophilic substitution reactions are common, particularly with reagents like TMSCN.

Common Reagents and Conditions

    Oxidation: mCPBA in an organic solvent.

    Reduction: Sodium and ammonium chloride in ethanol.

    Substitution: Trimethylsilyl cyanide (TMSCN) in an appropriate solvent.

Major Products Formed

The major products formed from these reactions include various intermediates that can be further processed to yield the final compound, this compound.

Scientific Research Applications

Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate is unique due to its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

methyl 2-[5-(methylamino)-1H-imidazo[4,5-b]pyridin-2-yl]acetate

InChI

InChI=1S/C10H12N4O2/c1-11-7-4-3-6-10(13-7)14-8(12-6)5-9(15)16-2/h3-4H,5H2,1-2H3,(H2,11,12,13,14)

InChI Key

ZEICJUAOEQZQOI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C=C1)NC(=N2)CC(=O)OC

Origin of Product

United States

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